molecular formula C15H22N4O4 B12671873 Imazamox-ammonium CAS No. 247057-22-3

Imazamox-ammonium

Cat. No.: B12671873
CAS No.: 247057-22-3
M. Wt: 322.36 g/mol
InChI Key: GNZZHGJSMCDMBU-UHFFFAOYSA-N
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Description

Imazamox-ammonium is a herbicide belonging to the imidazolinone family. It is widely used for controlling grass and broadleaf weeds in various crops. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the growing points, where it inhibits essential enzymes, leading to the plant’s death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imazamox-ammonium is synthesized through a series of chemical reactions involving the formation of imidazolinone rings. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Imazamox-ammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Imazamox-ammonium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By blocking ALS, this compound prevents protein synthesis and cell division, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Imazamox-ammonium

This compound is unique due to its specific chemical structure, which allows for effective control of both grass and broadleaf weeds. Its systemic action and ability to be absorbed by both roots and foliage make it highly effective in various agricultural settings .

Properties

CAS No.

247057-22-3

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3

InChI Key

GNZZHGJSMCDMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+]

Origin of Product

United States

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